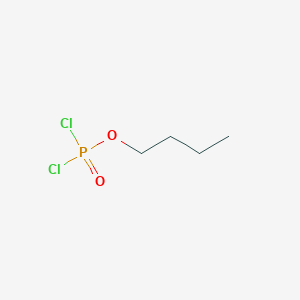
Butyl phosphorodichloridate
概要
説明
Butyl phosphorodichloridate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity due to the presence of phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
PCl3+C4H9OH+O2→C4H9PCl2O2+HCl
This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
化学反応の分析
Cyclization Reactions with Diols
Butyl phosphorodichloridate reacts with diols to form cyclic phosphates, a process critical in synthesizing bioactive compounds and polymer precursors. For example:
-
1,3-Butanediol reacts under anhydrous conditions with pyridine as a base, yielding 2-butoxy-4-methyl-1,3,2-dioxaphosphorinane 2-oxide (six-membered cyclic phosphate). This product exists as two racemic stereoisomers due to chiral centers at phosphorus and the 4-carbon .
-
1,2-Butanediol forms 2-butoxy-4-ethyl-1,3,2-dioxaphospholane 2-oxide (five-membered cyclic phosphate), also exhibiting stereoisomerism .
| Substrate | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1,3-Butanediol | Benzene | Pyridine | 0.05–0.15 mmHg | 45 |
| 1,2-Butanediol | Benzene | Pyridine | 0.08–0.15 mmHg | 64 |
Esterification with Alcohols and Phenols
The compound undergoes nucleophilic substitution with alcohols or phenols to produce phosphate esters. For instance:
-
Reaction with methanol in benzene/pyridine yields dibutyl methyl phosphate (49% yield) .
-
In polymer synthesis, 4-nitrophenol reacts via a coupling mechanism facilitated by triethylamine, forming aryl phosphate esters .
Mechanistic Pathway :
-
Nucleophilic attack by the alcohol/phenol oxygen on phosphorus.
-
Displacement of chloride ions, forming a phosphate triester intermediate.
Coupling with Nucleophiles in Complex Syntheses
The reagent participates in multi-step phosphorylation reactions, such as:
-
Synthesis of n-butyl phosphate mono-/diesters via sequential addition of phosphorus pentoxide and polyphosphoric acid .
-
Preparation of nucleotide analogs by coupling with protected nucleosides, though side reactions like keto-group phosphorylation or epimerization may occur .
Optimized Protocol for Mono-/Diesters :
| Component | Mass Ratio | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| n-Butanol/P₂O₅ | 1:0.55–0.77 | 40–85°C | 2.5–24 | 45–64 |
| Polyphosphoric acid | 0.01–0.05 | 65–85°C | 2–16 | Stabilizes product color |
Stability and Side Reactions
-
Hydrolysis : Rapid hydrolysis in aqueous media limits its use in protic solvents without anhydrous conditions .
-
Epimerization : Observed in reactions with unprotected nucleobases (e.g., 2′-deoxypseudoisocytidine) .
-
Polymerization : Residual unreacted diols or excess reagent may lead to polymeric byproducts during cyclization .
科学的研究の応用
Butyl phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Butyl phosphorodichloridate: C₄H₉Cl₂O₂P
n-Butylphosphoromonochloridate: C₄H₉ClO₂P
n-Butylphosphorotrichloridate: C₄H₉Cl₃O₂P
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. Its intermediate chlorine content makes it more reactive than n-butylphosphoromonochloridate but less reactive than n-butylphosphorotrichloridate, providing a balance that is useful in various synthetic applications.
特性
CAS番号 |
1498-52-8 |
|---|---|
分子式 |
C4H9Cl2O2P |
分子量 |
190.99 g/mol |
IUPAC名 |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
InChIキー |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
正規SMILES |
CCCCOP(=O)(Cl)Cl |
Key on ui other cas no. |
1498-52-8 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













